molecular formula C12H9N3 B2461849 2-(3-Pyridyl)imidazo[1,2-a]pyridine CAS No. 158629-07-3

2-(3-Pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B2461849
CAS No.: 158629-07-3
M. Wt: 195.225
InChI Key: YBNZGRQBHXFHQD-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring fused to a pyridine ringThe imidazo[1,2-a]pyridine scaffold is known for its presence in various pharmacologically active molecules, making it a valuable target for synthetic and medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-bromoketones. This reaction proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by further bromination . The reaction conditions typically involve the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Properties

IUPAC Name

2-pyridin-3-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-7-15-9-11(14-12(15)5-1)10-4-3-6-13-8-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNZGRQBHXFHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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